molecular formula C19H23NO6 B217811 Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate CAS No. 104973-52-6

Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate

Cat. No.: B217811
CAS No.: 104973-52-6
M. Wt: 361.4 g/mol
InChI Key: MBKQCBOAVJHAAM-SUCNGJPUSA-N
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Description

Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate is a complex organic compound with the molecular formula C19H23NO6 It is characterized by the presence of an epoxy group, a methyl ester, and an N-acetylphenylalanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the epoxy group and the esterification of the carboxylic acid. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.

    Reduction: Reduction reactions can target the ester or the epoxy group, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy group is opened by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group can yield diols, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate involves its interaction with specific molecular targets and pathways. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate: shares similarities with other epoxy-containing compounds and esters, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an epoxy group and an N-acetylphenylalanyl moiety allows for diverse applications and interactions that are not observed in simpler compounds.

Properties

CAS No.

104973-52-6

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

methyl (E,4R)-4-[(2R)-2-acetamido-3-phenylpropanoyl]oxy-4-[(2R)-2-methyloxiran-2-yl]but-2-enoate

InChI

InChI=1S/C19H23NO6/c1-13(21)20-15(11-14-7-5-4-6-8-14)18(23)26-16(19(2)12-25-19)9-10-17(22)24-3/h4-10,15-16H,11-12H2,1-3H3,(H,20,21)/b10-9+/t15-,16-,19-/m1/s1

InChI Key

MBKQCBOAVJHAAM-SUCNGJPUSA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC(=O)OC)C2(CO2)C

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O[C@H](/C=C/C(=O)OC)[C@]2(CO2)C

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC(=O)OC)C2(CO2)C

Synonyms

AK-Me6
methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate
methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, D-Phe (S-(R*,S*-(E)))-isomer
methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, L-Phe (R-(R*,R*-(E)))-isomer
methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, L-Phe (S-(R*,S*-(E)))-isome

Origin of Product

United States

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